15-Deoxyaconitine

Descripción

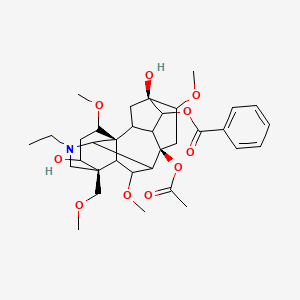

15-Deoxyaconitine (also known as Indaconitine, CAS: 4491-19-4) is a diterpenoid alkaloid derived from Aconitum carmichaelii Debx., a plant renowned for its bioactive but toxic constituents . Its molecular formula is C₃₄H₄₇NO₁₀, with a molecular weight of 629.75 g/mol . The compound is characterized by high purity (>98% via HPLC/GC analysis) and requires storage at <−15°C for long-term stability .

Propiedades

Fórmula molecular |

C34H47NO10 |

|---|---|

Peso molecular |

629.7 g/mol |

Nombre IUPAC |

[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34-/m0/s1 |

Clave InChI |

PHDZNMWTZQPAEW-COUMZQBSSA-N |

SMILES isomérico |

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@]6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical transformations. One notable method involves the conversion of aconitine to indaconitine by replacing a secondary hydroxyl group with hydrogen and substituting an imino-methyl group for the imino-ethyl group . This process involves several steps, including oxidation and reduction reactions.

Industrial Production Methods: Industrial production of indaconitine typically involves extraction from Aconitum plants followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate indaconitine from other alkaloids .

Análisis De Reacciones Químicas

Types of Reactions: Indaconitine undergoes various chemical reactions, including:

Oxidation: Indaconitine can be oxidized to form indaconitoline, an α,β-unsaturated six-membered cyclic ketone.

Reduction: Reduction reactions can convert indaconitine to other derivatives by modifying its functional groups.

Substitution: Substitution reactions involve replacing specific groups within the indaconitine molecule to form new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Chromic oxide is commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.

Solvents: Common solvents include ethanol, methanol, and acetonitrile.

Major Products:

Indaconitoline: Formed through oxidation of indaconitine.

Pseudaconine: Produced through hydrolysis of indaconitine.

Aplicaciones Científicas De Investigación

Indaconitine has a wide range of applications in scientific research:

Mecanismo De Acción

Indaconitine is part of a group of diterpenoid alkaloids that includes compounds like aconitine, delphinine, mesaconitine, and pseudaconitine . Compared to these compounds, indaconitine is unique in its specific structural modifications, such as the presence of an imino-methyl group instead of an imino-ethyl group . This structural difference contributes to its distinct biological activities and chemical reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Related Aconitum Alkaloids

Structural and Functional Differences

The table below highlights key distinctions between 15-Deoxyaconitine and related compounds:

Key Observations:

- Structural Basis for Toxicity: The absence of a hydroxyl group at C-15 in this compound may reduce its binding affinity to voltage-gated sodium channels compared to Aconitine and Hypaconitine, which are notorious for their neurotoxic effects .

- N-Deethylation : The semi-synthetic derivative N-Deethyl-Deoxyaconitine (synthesized via NBS-mediated de-ethylation) exhibits lower toxicity, suggesting that alkylation at the nitrogen atom enhances toxicity in parent compounds .

Pharmacological and Clinical Profiles

- However, its toxicity profile limits therapeutic exploration .

- Hypaconitine : Widely studied for rheumatism treatment but restricted due to narrow therapeutic index. Acts via modulation of inflammatory cytokines (e.g., TNF-α, IL-6) .

- Aconitine : Used in traditional medicine for pain relief but banned in many countries due to fatal cardiotoxicity.

Research Implications and Challenges

- Toxicity Mitigation : Derivatives like N-Deethyl-Deoxyaconitine highlight strategies to reduce toxicity while retaining bioactivity .

- Structural-Activity Relationships (SAR) : The benzoate and acetate esters in this compound (vs. acetyl groups in Aconitine) may influence solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.